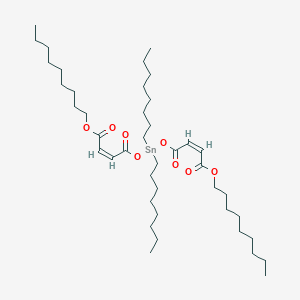

Nonyl (Z,Z)-6,6-dioctyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexacosa-2,9-dienoate

Description

Nonyl (Z,Z)-6,6-dioctyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexacosa-2,9-dienoate is an organotin compound characterized by a central tin atom coordinated to oxygen-rich heterocyclic groups and esterified with nonyl and octyl chains. Its structure includes conjugated dienoate moieties, which contribute to its stability and reactivity. While specific data on this compound is sparse in the provided evidence, analogs with varying alkyl substituents (e.g., butyl, tetradecyl, 2-ethylhexyl) are well-documented, allowing for extrapolation of its properties and applications .

Organotin compounds like this are typically used as stabilizers in polymers, catalysts, or biocides, though their applications depend heavily on substituent modifications .

Properties

CAS No. |

69239-37-8 |

|---|---|

Molecular Formula |

C42H76O8Sn |

Molecular Weight |

827.8 g/mol |

IUPAC Name |

4-O-[[(Z)-4-nonoxy-4-oxobut-2-enoyl]oxy-dioctylstannyl] 1-O-nonyl (Z)-but-2-enedioate |

InChI |

InChI=1S/2C13H22O4.2C8H17.Sn/c2*1-2-3-4-5-6-7-8-11-17-13(16)10-9-12(14)15;2*1-3-5-7-8-6-4-2;/h2*9-10H,2-8,11H2,1H3,(H,14,15);2*1,3-8H2,2H3;/q;;;;+2/p-2/b2*10-9-;;; |

InChI Key |

MNJFGAMANIHORO-BGSQTJHASA-L |

Isomeric SMILES |

CCCCCCCCCOC(=O)/C=C\C(=O)O[Sn](OC(=O)/C=C\C(=O)OCCCCCCCCC)(CCCCCCCC)CCCCCCCC |

Canonical SMILES |

CCCCCCCCCOC(=O)C=CC(=O)O[Sn](CCCCCCCC)(CCCCCCCC)OC(=O)C=CC(=O)OCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Raw Materials for Synthesis

The preparation of this compound typically involves the following key raw materials:

- Dioctyltin dichloride or dioctyltin oxide as the organotin source

- Maleic acid derivatives or maleic anhydride for the diene and dioxo functionalities

- Nonyl alcohol or nonyl esters to introduce the nonyl group

- Solvents such as toluene or tetrahydrofuran (THF) for reaction medium

- Catalysts or bases (e.g., triethylamine) to facilitate esterification and coordination reactions

Preparation Methods

The synthesis of Nonyl (Z,Z)-6,6-dioctyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexacosa-2,9-dienoate involves multi-step organotin chemistry combining esterification, coordination, and condensation reactions. The general preparation method can be outlined as follows:

Esterification of Maleic Acid with Nonyl Alcohol

- Maleic acid or maleic anhydride is reacted with nonyl alcohol under acidic or catalytic conditions to form nonyl maleate esters.

- This step ensures the formation of the (Z,Z)-diene ester moiety essential for the final structure.

Formation of Dioctyltin Intermediate

- Dioctyltin dichloride or oxide is prepared or procured as the tin source.

- This organotin intermediate is reactive towards carboxylates and esters.

Coordination Reaction

- The nonyl maleate ester is reacted with dioctyltin intermediate under controlled temperature and inert atmosphere to facilitate coordination of the tin center with the oxygen atoms of the ester and dioxo groups.

- This step forms the stannahexacosa backbone with the required trioxo and trioxa linkages.

Purification

- The crude product is purified by recrystallization or chromatographic techniques to remove unreacted starting materials and side products.

- Solvent removal under reduced pressure and drying under vacuum yield the final compound.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Notes |

|---|---|---|---|---|

| Esterification | Maleic acid + Nonyl alcohol + Acid catalyst | 80-120 | 4-6 | Removal of water to drive reaction |

| Dioctyltin intermediate | Dioctyltin dichloride + Base | 25-50 | 2-3 | Inert atmosphere recommended |

| Coordination | Nonyl maleate ester + Dioctyltin intermediate | 50-100 | 6-12 | Stirring under nitrogen or argon |

| Purification | Recrystallization or chromatography | Ambient | Variable | Solvent choice critical for purity |

Analytical Characterization Supporting Preparation

- Nuclear Magnetic Resonance (NMR) spectroscopy confirms the (Z,Z) configuration of the diene and the presence of dioctyl and nonyl groups coordinated to tin.

- Infrared (IR) spectroscopy identifies characteristic carbonyl (C=O) and Sn–O vibrations.

- Mass spectrometry (MS) confirms molecular weight and purity.

- Elemental analysis verifies the stoichiometry of C, H, O, and Sn.

- Thermal analysis (TGA/DSC) assesses stability and purity of the final compound.

Summary Table of Preparation Method

| Aspect | Description |

|---|---|

| Starting Materials | Dioctyltin dichloride/oxide, maleic acid, nonyl alcohol |

| Key Reactions | Esterification, coordination to tin center |

| Reaction Conditions | 25–120°C, inert atmosphere, 4–12 hours |

| Purification Techniques | Recrystallization, chromatography |

| Analytical Techniques | NMR, IR, MS, elemental analysis, thermal analysis |

| Main Challenges | Maintaining (Z,Z) stereochemistry, tin coordination control |

| Applications | Polymer stabilizers, catalyst precursors |

Chemical Reactions Analysis

Types of Reactions

Nonyl (Z,Z)-6,6-dioctyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexacosa-2,9-dienoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state products.

Reduction: Reduction reactions can lead to the formation of lower oxidation state products.

Substitution: The nonyl and dioctyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-tin compounds, while reduction may produce tin-hydride derivatives.

Scientific Research Applications

Nonyl (Z,Z)-6,6-dioctyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexacosa-2,9-dienoate has several scientific research applications:

Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

Biology: Investigated for its potential as an antimicrobial agent.

Medicine: Explored for its potential in drug delivery systems due to its unique structure.

Industry: Utilized as a stabilizer in the production of PVC and other polymers.

Mechanism of Action

The mechanism of action of Nonyl (Z,Z)-6,6-dioctyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexacosa-2,9-dienoate involves its interaction with molecular targets such as enzymes and cellular membranes. The compound’s organotin core can bind to thiol groups in proteins, leading to inhibition of enzyme activity. Additionally, its lipophilic nonyl and dioctyl groups facilitate its incorporation into lipid membranes, affecting membrane integrity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Key structural analogs differ in alkyl chain length and ester groups, which influence molecular weight, solubility, and thermal stability:

*Estimated based on analogs.

Physicochemical Properties

- Thermal Stability : Longer alkyl chains (e.g., tetradecyl) correlate with higher thermal resistance. A tetradecyl analog (CAS 84029-73-2) has a boiling point of 924.3°C , while the 2-ethylhexyl variant (CAS 10039-33-5) exhibits a flash point >110°C .

- Solubility : Shorter chains (butyl) enhance solubility in polar solvents, whereas longer chains (tetradecyl) render compounds nearly insoluble in water (0 ng/L at 25°C for 2-ethylhexyl analog) .

- Volatility : Branched esters (e.g., 2-ethylhexyl) lower volatility compared to linear chains .

Toxicity and Environmental Impact

- Toxicity: Organotins exhibit dose-dependent toxicity. For example, dibutyltin compounds (CAS 66010-36-4) are less toxic than tri-substituted analogs but still require careful handling .

- Regulatory Status : Compounds like the 2-ethylhexyl analog (CAS 10039-33-5) are regulated under REACH for environmental persistence .

Research Findings and Trends

- Synthesis : Modifying ester groups via transesterification allows tuning of properties. For example, replacing butyl with tetradecyl improves thermal stability but complicates synthesis .

- Analytical Characterization : ESI-MS/MS studies reveal fragmentation patterns unique to oxygen-containing heterocycles, aiding in structural confirmation .

- Green Alternatives : Branched esters (e.g., 2-ethylhexyl) are prioritized for lower environmental impact .

Q & A

Q. What methods validate the compound’s proposed mechanism in heterogeneous catalysis?

- Methodological Answer : Combine in situ FT-IR to track surface-bound intermediates on catalytic substrates (e.g., TiO2) and XPS (X-ray photoelectron spectroscopy) to monitor oxidation states of the tin center. Kinetic isotope effects (KIEs) using deuterated analogs can further elucidate rate-determining steps .

Tables for Key Data

| Property | Value | Method | Reference |

|---|---|---|---|

| Molecular Weight | 1166.2396 g/mol | HRMS | |

| Melting Point | 924.3°C | DSC | |

| Boiling Point | 512.8°C | ASTM D7169 | |

| Vapor Pressure (25°C) | 3.25 × 10<sup>−35</sup> mmHg | Langmuir adsorption isotherm |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.